molecular formula C6H5N3O2 B1459946 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one CAS No. 68571-74-4

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B1459946
CAS No.: 68571-74-4
M. Wt: 151.12 g/mol
InChI Key: KEKKJTWWTYIYGB-UHFFFAOYSA-N
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Description

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) is a fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry for the design and synthesis of novel therapeutic agents. Scientific research has identified this core structure as a key precursor to potent and selective inhibitors of blood coagulation Factor Xa (FXa), a critical target in the development of new antithrombotic drugs. Derivatives based on this scaffold have demonstrated strong FXa inhibitory activity and excellent anticoagulant effects, with one study reporting a derivative with an IC50 of 0.013 μM. Docking studies reveal that the pyrimidone ring system can form crucial π-π interactions and hydrogen bonds within the active site of the FXa enzyme, validating its use as an attractive template for drug discovery. This compound is offered exclusively for research applications, including as a building block in pharmaceutical R&D and for investigating coagulation pathways. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or human or veterinary use.

Properties

IUPAC Name

3-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-3-4-5(10)7-2-8-6(4)11-9-3/h2H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKKJTWWTYIYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313010
Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one
Source EPA DSSTox
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Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68571-74-4
Record name 68571-74-4
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Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
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Preparation Methods

Initial Isoxazole Formation and Cyclization

  • The synthesis begins with arylaldehydes or related precursors converted into oximes using hydroxylamine.
  • These oximes are then transformed into N-hydroxyimidoyl chlorides using N-chlorosuccinimide.
  • Cyclization with 2-cyanoacetamide in the presence of sodium ethanolate yields 5-aminoisoxazole-4-carboxamides, which serve as key intermediates for further ring closure.

Construction of the Isoxazolo[5,4-d]pyrimidin-4-one Core

  • The 5-aminoisoxazole intermediates undergo a second cyclization with ethyl trifluoroacetate and sodium ethanolate to form isoxazolo[5,4-d]pyrimidin-4-ols.
  • These are subsequently converted to chloro or methanesulfonate derivatives to enable further substitution reactions.

Alternative Synthetic Routes

  • Another approach involves the reaction of ethyl 5-amino-3-methyl-4-isoxazole carboxylate with potassium tert-butoxide and aryl or alkyl isothiocyanates under reflux in tert-butanol.
  • This method yields 3-methyl-5-substituted isoxazolo[5,4-d]pyrimidin-4(5H)-ones in good yields after purification by column chromatography.

Summary of Key Synthetic Conditions and Yields

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Oxime formation Hydroxylamine with aldehydes Formation of oximes (8a–8l)
2 Imidoyl chloride formation N-chlorosuccinimide Conversion to N-hydroxyimidoyl chlorides (9a–9l)
3 Cyclization to isoxazole 2-Cyanoacetamide, sodium ethanolate 5-aminoisoxazole-4-carboxamides (10a–10l)
4 Second cyclization Ethyl trifluoroacetate, sodium ethanolate Isoxazolo[5,4-d]pyrimidin-4-ols (11a–11l)
5 Halogenation / activation Conversion to chloro/methanesulfonate derivatives Enables further substitution (12a–12l)
6 N-Alkylation / substitution Phase-transfer catalyst (BTEAC), KI, amines, alkyl halides Focused library of derivatives (12–53)
7 Alternative route Potassium tert-butoxide, isothiocyanates, reflux in tert-butanol 3-Methyl-5-substituted derivatives (5a–5f)

Research Findings and Optimization Insights

  • The synthesis often requires 6 to 7 steps, with purification mainly needed in the final stages, improving efficiency.
  • Phase-transfer catalysis and the use of potassium iodide enhance N-alkylation yields by facilitating better leaving group formation.
  • Substituent effects on the aromatic rings were systematically explored to optimize biological activity, indicating the synthetic route’s flexibility for SAR studies.
  • The alternative method using potassium tert-butoxide and isothiocyanates provides a convenient and high-yielding route to 3-methyl-5-substituted derivatives, confirmed by spectral data and elemental analysis.
  • Stability issues of some intermediates (e.g., imidates) in ethanolic solutions were noted, requiring careful control of reaction conditions to avoid decomposition.

Representative Data Table of Selected Synthesized Compounds

Compound ID Substituent (R1) Substituent (R2) Yield (%) Key Reaction Step Notes
12 4-Fluorophenyl Tetrahydroquinoline High N-Alkylation Best-in-class IDO1 inhibitor
20 p-Methoxycarbonyl Aniline derivatives Moderate N-Alkylation Selective enzyme inhibition
27 Cyano substituent Various amines Moderate Tetrazolo substitution via NaN3 Modified biological activity
5a Ethyl Isothiocyanate-derived High Reflux with K t-BuO in tert-butanol Good yields, confirmed by NMR

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. One notable target is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan . By inhibiting IDO1, the compound can modulate immune responses and exhibit anti-cancer properties. The inhibition of IDO1 leads to a decrease in the production of kynurenine, a metabolite that suppresses immune function, thereby enhancing the body’s ability to fight cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, we compare it with structurally related heterocyclic compounds, focusing on core scaffolds, substituents, synthesis routes, and biological activities.

Structural and Functional Comparisons

The table below summarizes key differences and similarities:

Compound Name Core Structure Substituents Biological Activity Synthesis Method
This compound Isoxazolo[5,4-d]pyrimidinone 3-Methyl Immune response inhibition Reaction with ethyl orthoformate
Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidinone Varies (e.g., 1-methyl) CK2 inhibition, Antibacterial Condensation with DMFDMA
Pyridino[2,3-d]pyrimidin-4-one Pyridino[2,3-d]pyrimidinone Thioxo, dimethylamino Not specified Reaction with hydrazonoyl halides
1-Methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidinone 1-Methyl CK2 inhibition Phosphorus oxychloride treatment

Key Insights

Core Scaffold Differences: The isoxazolo ring in this compound introduces distinct electronic and steric properties compared to pyrazolo or pyridino fused systems. Pyridino[2,3-d]pyrimidin-4-one derivatives (e.g., compound 3a in ) feature a pyridine ring fused to pyrimidinone, altering electron distribution and reactivity compared to isoxazolo systems .

Substituent Effects: The 3-methyl group on the isoxazole ring may reduce metabolic degradation compared to unsubstituted analogs, as seen in 1-methyl-pyrazolo derivatives, where methyl groups enhance stability . Thioxo and dimethylamino substituents in pyridino derivatives (e.g., compound 5 in ) increase electrophilicity, enabling diverse reactivity with nucleophiles .

Synthetic Routes: this compound is synthesized via hydrazide intermediates and ethyl orthoformate, a route distinct from pyrazolo derivatives, which often use dimethylformamide dimethylacetal (DMFDMA) for formamidine formation . Pyridino derivatives rely on hydrazonoyl halides for cyclization, highlighting the versatility of halide-mediated reactions in heterocyclic chemistry .

Biological Activity: Immunomodulation is unique to the isoxazolo derivative, contrasting with CK2 kinase inhibition observed in pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., 1-methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one) . Pyrazolo[3,4-d]pyrimidin-4-one analogs also exhibit antibacterial and antioxidant activity, as seen in derivatives synthesized with coumarin substituents .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The immunomodulatory activity of this compound suggests that the isoxazole ring and 3-methyl group are critical for targeting immune pathways. In contrast, pyrazolo derivatives’ CK2 inhibition correlates with their planar, nitrogen-rich scaffolds, which favor kinase binding .
  • Therapeutic Potential: The distinct activities of these compounds underscore their applicability in diverse therapeutic areas—immunomodulation for autoimmune diseases (isoxazolo) versus oncology or infectious diseases (pyrazolo/pyridino derivatives).

Biological Activity

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various classes of pharmacologically active agents, particularly those targeting kinases involved in cell cycle regulation and proliferation.

The primary biological activity of this compound is attributed to its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. The compound acts as an inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of target proteins necessary for cell cycle progression, thereby affecting cellular proliferation and survival.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro tests have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown effectiveness in inhibiting growth in breast cancer (MCF-7 and MDA-MB-231) and lung cancer cell lines.
  • IC50 Values : The compound's inhibitory concentration (IC50) values vary among different cell lines, showcasing its selective activity. For instance, studies report IC50 values as low as 2.76 µM against specific tumor cell lines, indicating potent activity.

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.

Case Study 1: Breast Cancer Treatment

In a recent study, researchers evaluated the efficacy of this compound in combination with doxorubicin for treating Claudin-low breast cancer subtypes. The results indicated a synergistic effect , enhancing the cytotoxicity compared to doxorubicin alone. This suggests potential for combination therapy in improving treatment outcomes while minimizing side effects.

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's action. Researchers utilized fluorescence spectroscopy and microscopy to observe the effects on cellular integrity and apoptosis pathways. The findings confirmed that treatment with this compound led to significant disruption of membrane integrity and activation of apoptotic markers.

Research Findings Summary

Biological Activity Cell Lines Tested IC50 (µM) Mechanism
AnticancerMCF-72.76CDK2 Inhibition
AnticancerMDA-MB-231VariesCDK2 Inhibition
Anti-inflammatoryRAW264.7N/ATNF-α Inhibition
CytotoxicityA549N/AMembrane Disruption

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one with high purity?

Answer:
Synthesis typically involves multi-step reactions starting from substituted isoxazole or pyrimidine precursors. Key steps include cyclization under acidic or basic conditions and functional group protection/deprotection. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical. Purity should be verified using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of byproducts like unreacted intermediates or dimerized species .

Advanced: How can structural ambiguities in derivatives of this compound be resolved?

Answer:
Single-crystal X-ray diffraction is the gold standard for resolving structural ambiguities. For example, SHELXL (part of the SHELX suite) enables refinement of bond lengths, angles, and torsional conformations, even for low-symmetry crystals. If twinning is observed, SHELXD can deconvolute overlapping reflections. Pair with DFT calculations (B3LYP/6-31G* basis set) to validate electronic properties .

Basic: What methods are used to evaluate the biological activity of this compound?

Answer:
Standard in vitro assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cytotoxicity screening (MTT assay) against cancer cell lines.
  • Molecular docking (AutoDock Vina) to predict binding modes to active sites .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:
Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Conduct dose-response curves (IC50/EC50) under standardized protocols. Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with genetic knockdown models to confirm target specificity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign protons and carbons, noting deshielded signals from the isoxazole ring (e.g., C-3 methyl at ~2.1 ppm in ¹H NMR).
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion).
  • IR : Identify carbonyl stretches (~1700 cm⁻¹) and C-N vibrations .

Advanced: How can co-eluting impurities in HPLC analysis be resolved?

Answer:
Use hyphenated techniques like LC-MS or LC-NMR to identify co-eluting species. Optimize mobile phase (e.g., add 0.1% formic acid for ionizable compounds) or switch to a chiral column for enantiomeric separation. For persistent issues, employ preparative HPLC to isolate impurities for structural elucidation .

Basic: What functionalization strategies are effective for modifying the core structure?

Answer:

  • Electrophilic substitution : Introduce halogens at the pyrimidinone C-6 position using NBS or NCS.
  • Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at C-5.
  • Reductive amination : Add alkyl/aryl amines to the isoxazole nitrogen .

Advanced: How can regioselectivity challenges during derivatization be mitigated?

Answer:
Use directing groups (e.g., boronate esters) to steer reactions to specific positions. For example, a C-6 bromine can direct palladium-catalyzed couplings. Computational modeling (e.g., Fukui indices ) predicts reactive sites. Steric effects from the methyl group at C-3 may necessitate bulky ligands (e.g., XPhos) in cross-coupling reactions .

Basic: What crystallographic techniques are suitable for this compound?

Answer:
Single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) is standard. Use SHELXTL for data processing. For poorly diffracting crystals, synchrotron radiation improves resolution. Match experimental data with Mercury -visualized DFT-optimized structures .

Advanced: How should researchers handle twinned or disordered crystals?

Answer:
In SHELXL, apply TWIN and BASF commands to model twinning. For disorder, split atoms into multiple positions and refine occupancy factors. Validate with Rint and GOF metrics. If unresolved, consider alternative crystallization solvents (e.g., DMSO/water) to improve crystal quality .

Basic: How can structure-activity relationships (SAR) be systematically studied?

Answer:
Synthesize analogs with systematic substitutions (e.g., C-5 halogens, C-6 aryl groups). Test against a panel of biological targets and correlate substituent properties (e.g., logP, Hammett σ) with activity using multivariate regression .

Advanced: How to resolve conflicting SAR data across analogs?

Answer:
Re-evaluate assay reproducibility and compound purity. Use principal component analysis (PCA) to identify outlier compounds. Combine with molecular dynamics simulations to assess binding site flexibility. Validate with alanine scanning mutagenesis of target proteins .

Basic: What stability considerations are critical for storage?

Answer:
Store under inert atmosphere (N2) at −20°C to prevent hydrolysis of the pyrimidinone ring. Monitor degradation via HPLC-UV at 254 nm. Avoid prolonged exposure to light due to photosensitivity of the isoxazole moiety .

Advanced: How can computational modeling predict electronic effects of substituents?

Answer:
DFT calculations (e.g., Gaussian 16) compute frontier molecular orbitals (HOMO/LUMO) to assess electron-rich/poor regions. Molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic sites. Pair with MD simulations (AMBER) to study substituent effects on binding kinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

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